Trimethoxy(pentafluorophenyl)silane

説明

Contextualization of Organosilanes in Chemical Research

Organosilanes are a class of organometallic compounds containing at least one carbon-silicon (C-Si) bond. This bond is longer and weaker than a carbon-carbon bond, and it is also polarized due to the difference in electronegativity between carbon (2.55) and silicon (1.90). wikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a key feature in its chemical reactivity. wikipedia.org The field of organosilicon chemistry has a rich history, with initial synthesis of organochlorosilanes dating back to 1863. wikipedia.org The pioneering work of Frederic S. Kipping in the early 20th century, utilizing Grignard reagents to create alkylsilanes and arylsilanes, laid the foundation for the extensive research that followed. wikipedia.org

A significant aspect of organosilane chemistry is their ability to undergo hydrolysis and condensation. The alkoxy groups attached to the silicon atom can react with water to form silanols (Si-OH), which can then condense to form stable siloxane (Si-O-Si) bonds. nih.gov This process is fundamental to their use as coupling agents, enabling the formation of strong chemical bridges between organic and inorganic materials. sigmaaldrich.com Organosilanes are widely used in the production of adhesives, sealants, and coatings. wikipedia.org They also serve as precursors for the synthesis of more complex organosilicon compounds and as reagents in various organic reactions.

Role of Fluorination in Organosilicon Chemistry for Performance Enhancement

Fluorinated organosilicon compounds are particularly valuable for surface modification, creating low-surface-energy coatings that are water-repellent. mdpi.com These materials are promising for both surface and bulk modification of polymers, offering high hydrophobic properties without the low adhesion to substrates often associated with purely fluorinated compounds. mdpi.com In the realm of advanced materials, perfluorinated organosilicons have been shown to be effective in creating low-loss ferroelectric polymer composites for efficient energy storage and electroluminescence. nih.gov The incorporation of these compounds can modulate polymer chain conformations and inhibit charge transport, leading to superior capacitive performance. nih.gov

Overview of Trimethoxy(pentafluorophenyl)silane within the Perfluorinated Organosilane Class

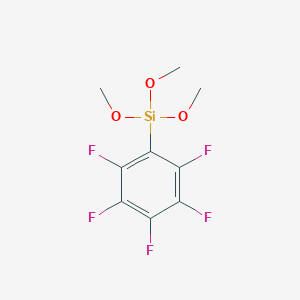

This compound (C₉H₉F₅O₃Si) is a specific type of perfluorinated organosilane that features a pentafluorophenyl group directly attached to the silicon atom. uni.lumanchesterorganics.com This structure gives the compound a unique combination of properties derived from both the organosilane and the perfluorinated aromatic ring. The trimethoxy groups facilitate its solubility in organic solvents and are the reactive sites for hydrolysis and condensation, allowing it to bond with surfaces or form siloxane networks. cymitquimica.com The pentafluorophenyl group, with its five fluorine atoms, imparts significant hydrophobicity, thermal stability, and distinct electronic and steric properties. cymitquimica.com

This compound is classified as a trialkoxymonoarylsilane and a hydrolyzable silane (B1218182). It serves as a silane coupling agent, adhesion promoter, and a precursor in the synthesis of other organosilicon compounds. tcichemicals.com Its applications are primarily in materials science, particularly for creating hydrophobic surfaces, enhancing the performance of coatings and adhesives, and in the development of organic-inorganic hybrid materials and electronic materials. cymitquimica.comtcichemicals.comtcichemicals.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFHTZIRHGKTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382186 | |

| Record name | Trimethoxy(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223668-64-2 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxy(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethoxy Pentafluorophenyl Silane and Analogous Structures

Strategies for Carbon-Silicon Bond Formation

The formation of the C-Si bond is the cornerstone of organosilane synthesis. The methods range from classic organometallic reactions to more modern photochemical and direct synthesis approaches.

A prevalent and well-established method for forming carbon-silicon bonds involves the use of Grignard reagents. fluorine1.ruresearchgate.net In this approach, an organomagnesium halide (Grignard reagent) reacts with a silicon halide or alkoxide. For the synthesis of a pentafluorophenyl silane (B1218182), pentafluorophenyl magnesium bromide is typically prepared first from bromopentafluorobenzene. fluorine1.ru This reagent is then reacted with a silicon-containing electrophile like tetramethyl orthosilicate (B98303) or a chlorosilane. fluorine1.ruresearchgate.net

The yield of these reactions can be significantly influenced by the reaction conditions, particularly the freshness of the Grignard reagent. fluorine1.ru Studies have shown that using a freshly prepared Grignard reagent can result in yields as high as 78%, whereas the yield can drop to below 50% if the reagent is allowed to stand for an extended period before use. fluorine1.ru The reaction is typically conducted in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity. researchgate.netfluorine1.ru

| Reactants | Product | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Pentafluorophenyl magnesium bromide + Trimethylchlorosilane | Pentafluorophenyl(trimethyl)silane | 42% | Ether solution, -20°C to -10°C | fluorine1.rufluorine1.ru |

| Pentafluorophenyl magnesium bromide + Trimethylchlorosilane | Pentafluorophenyl(trimethyl)silane | up to 78% | Using freshly prepared Grignard reagent | fluorine1.ru |

| Arylmagnesium reagents + Tetraalkyl orthosilicate | Aryltrialkoxysilanes | Variable | Addition at -30°C in THF | researchgate.net |

Photochemical methods offer an alternative pathway for creating the C-Si bond, often proceeding through radical intermediates. smolecule.com One such approach involves the UV irradiation of a mixture of hexafluorobenzene (B1203771) and a hydrosilane, such as trimethylsilane (B1584522). fluorine1.ru This reaction, facilitated by a mercury lamp, can produce the corresponding pentafluorophenylsilane (B12578386). fluorine1.ru

Kinetic studies of these photochemical reactions indicate that the process involves the formation of silane radicals. smolecule.com The reaction between hexafluorobenzene and trimethylsilane under UV light has been reported to yield pentafluorophenyl(trimethyl)silane with an efficiency of 53%. fluorine1.ru Another photochemical route involves the reaction of bis(trimethylsilyl) mercury with hexafluorobenzene under UV induction. fluorine1.ru

| Reactants | Yield | Conditions | Reference |

|---|---|---|---|

| Hexafluorobenzene + Trimethylsilane | 53% | UV irradiation (Hanovia 500 W mercury lamp) | fluorine1.ru |

| Hexafluorobenzene + Bis(trimethylsilyl) mercury | Not specified | UV irradiation (Hanovia UVS 500 W) | fluorine1.ru |

Similar to Grignard reagents, organolithium compounds are powerful nucleophiles used for C-Si bond formation. fluorine1.ruthieme-connect.de The synthesis typically involves the generation of pentafluorophenyllithium from pentafluorobenzene (B134492) and an organolithium reagent like n-butyllithium. fluorine1.ru This highly reactive intermediate is then quenched with a suitable silicon electrophile, such as chlorotrimethylsilane, to yield the desired product. fluorine1.ru

This method has been shown to be effective, with reported yields around 66%. fluorine1.ru The reactions are generally carried out at very low temperatures (e.g., -78°C) in an ether solvent to manage the high reactivity of the organolithium species. researchgate.net This approach is a valuable alternative to Grignard-based methods, particularly when specific functional group tolerance is required. fluorine1.rufluorine1.ru

| Reactants | Yield | Key Conditions | Reference |

|---|---|---|---|

| Pentafluorobenzene + n-Butyllithium, then Chlorotrimethylsilane | 66% | Low temperature | fluorine1.ru |

| Aryllithium species + Tetraalkyl orthosilicate | Variable | Addition at -78°C in ether | researchgate.net |

Direct synthesis, often referred to as the Müller-Rochow process, represents a cornerstone of industrial organosilicon chemistry. mdpi.com This method typically involves the high-temperature reaction of elemental silicon with an organic halide in the presence of a copper catalyst. mdpi.com While industrially used for compounds like methylchlorosilanes, the principle can be adapted for other silanes. mdpi.com For instance, pentafluorophenyltribromosilane can be produced by reacting pentafluorophenyl bromide with a mixture of silicon and copper powders at temperatures between 600-650°C. fluorine1.ru

Another direct approach focuses on the synthesis of alkoxysilanes. mdpi.com For example, trimethoxysilane (B1233946) can be synthesized by the direct reaction of silicon metal with methanol (B129727), using copper oxide as a catalyst. google.com The reaction is carried out under normal pressure at temperatures ranging from 150°C to 250°C. google.com These direct methods are often more atom-economical but can require significant energy input and process optimization to control selectivity and yield. mdpi.com

Functionalization of Pentafluorophenyl Moieties in Silane Precursors

The pentafluorophenyl group is not merely a passive component of the silane molecule; its high degree of fluorination makes it susceptible to nucleophilic aromatic substitution. This reactivity allows for the post-synthesis modification of the aryl ring, enabling the introduction of various functional groups. fluorine1.ru

Amines are particularly effective nucleophiles for this transformation. The reaction of a pentafluorophenyl silane with an amine, such as in the post-polymerization modification of polymers containing pentafluorophenyl acrylate (B77674) units, demonstrates the facility of this substitution. researchgate.net In such reactions, an amine displaces one of the fluorine atoms on the aromatic ring, typically the one in the para position, to form a new C-N bond. This reactivity is a powerful tool for creating a diverse range of functionalized silanes from a common pentafluorophenyl-containing precursor. researchgate.net The reaction often proceeds under mild conditions and can be catalyzed by a base. fluorine1.ru

Green Chemistry Principles in Organosilane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes, aiming to reduce environmental impact and improve efficiency. mdpi.comacs.org Key areas of focus include the use of catalysis, solvent-free conditions, and atom economy. rsc.orgacs.org

The direct synthesis method, despite its high energy requirements, is inherently atom-economical as it starts from elemental silicon. mdpi.com Modern approaches seek to improve upon this by using Earth-abundant and less toxic catalysts. For example, cobalt-based catalysts have been developed for the sustainable one-pot synthesis of alkoxysilanes from hydrosilanes and alkenes in green solvents like alcohols. acs.orgcsic.es This method can also be coupled with the production of hydrogen gas, a clean energy carrier. csic.es

Solvent-free reactions represent another significant green advancement. Efficient protocols for the synthesis of silane copolymers and silatranes have been developed that proceed without a solvent, significantly reducing waste. acs.orgrsc.org These methods often rely on highly efficient organocatalysts and allow for easier product isolation and potential recycling of reagents. acs.org Such strategies, which emphasize high atom economy, the use of safer solvents, and catalytic efficiency, are paving the way for more sustainable production of organosilane compounds. acs.orgdntb.gov.ua

Reaction Pathways and Mechanistic Investigations of Trimethoxy Pentafluorophenyl Silane

Hydrolytic and Condensation Reactions in Siloxane Network Formation

The formation of polysiloxane networks from organotrialkoxysilanes like trimethoxy(pentafluorophenyl)silane is a cornerstone of sol-gel chemistry. This process occurs through a sequence of hydrolysis and condensation reactions, where the methoxy (B1213986) groups are replaced by hydroxyl groups, which then react with each other or with remaining methoxy groups to form Si-O-Si linkages. nih.gov

Hydrolysis: This is the initial step where the alkoxy groups (-OR) on the silane (B1218182) are replaced by hydroxyl groups (-OH) upon reaction with water. For a trialkoxysilane, this occurs in a stepwise manner: R'Si(OR)₃ + H₂O ⇌ R'Si(OR)₂(OH) + ROH R'Si(OR)₂(OH) + H₂O ⇌ R'Si(OR)(OH)₂ + ROH R'Si(OR)(OH)₂ + H₂O ⇌ R'Si(OH)₃ + ROH

The kinetics of hydrolysis are generally found to be pseudo-first-order with respect to the concentration of the alkoxysilane. nih.gov However, the rate of each successive hydrolysis step can differ. For some systems, the hydrolysis of subsequent alkoxy groups becomes progressively faster as the initial groups are replaced by hydroxyls. nih.gov The rate is also significantly influenced by the nature of the alkoxy group; methoxysilanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxysilanes due to reduced steric hindrance. gelest.com

Condensation: The newly formed silanol (B1196071) (Si-OH) groups are unstable and readily undergo condensation to form stable siloxane (Si-O-Si) bonds. This can occur through two primary pathways:

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

| Reaction | General Rate Law | Key Kinetic Features |

|---|---|---|

| Hydrolysis | Rate ∝ [Alkoxysilane] | Pseudo-first-order with respect to silane. nih.gov Stepwise reaction with varying rates for each alkoxy group. nih.gov Methoxy groups hydrolyze faster than ethoxy groups. gelest.com |

| Condensation | Rate ∝ [Silanol]² | Generally second-order with respect to silanol concentration. nih.gov Often the rate-limiting step in network formation. |

The pathway and rate of siloxane polymer formation are highly sensitive to the reaction conditions. Control of these parameters allows for tailoring the structure and properties of the final material.

Catalyst: Both acid and base catalysts are commonly used to accelerate hydrolysis and condensation. Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, has been identified as a highly active catalyst for both hydrolysis and condensation reactions of alkoxysilanes. researchgate.netresearchgate.net It is a key component in the Piers-Rubinsztajn reaction, a non-hydrolytic route where an alkoxysilane reacts directly with a hydrosilane to form a siloxane bond. mcmaster.canih.govsemanticscholar.org This reaction is exceptionally efficient, proceeding rapidly at room temperature with low catalyst loadings. semanticscholar.org

pH: The pH of the reaction medium is a dominant parameter that fundamentally alters the reaction mechanism. nih.gov

Acidic Conditions (pH < 7): Hydrolysis is rapid and typically proceeds to completion before significant condensation occurs. The mechanism involves protonation of the alkoxy oxygen, making it a better leaving group, followed by nucleophilic attack by water on the silicon atom. Condensation is slower under these conditions, which tends to favor the formation of less branched, linear, or randomly branched polymers. nih.govresearchgate.net

Alkaline Conditions (pH > 7): Condensation is significantly accelerated and often proceeds faster than hydrolysis. The mechanism involves nucleophilic attack by a hydroxide (B78521) ion (for hydrolysis) or a deprotonated silanolate anion (≡SiO⁻) on the neutral silicon atom. This pathway typically leads to the formation of more highly branched, compact, and particulate structures. nih.gov

Solvent: The choice of solvent can affect reaction rates by influencing the solubility of reactants and the stability of transition states. For instance, in a study on methyl trimethoxy silane, the hydrolysis rate was found to be faster in more protic solvents like methanol (B129727) and ethanol (B145695) compared to less protic solvents like dioxane and DMF.

Water/Silane Ratio (r): The stoichiometry of water relative to the silane is critical. A low water ratio (sub-stoichiometric) will result in incomplete hydrolysis, leaving unreacted alkoxy groups in the final polymer network. An excess of water generally drives the hydrolysis reaction to completion, leading to a higher degree of cross-linking in the final siloxane network.

| Parameter | Influence on Reaction Pathway |

|---|---|

| Catalyst | Acids, bases, and Lewis acids like B(C₆F₅)₃ accelerate both hydrolysis and condensation. researchgate.netresearchgate.net B(C₆F₅)₃ enables the non-hydrolytic Piers-Rubinsztajn reaction. mcmaster.canih.gov |

| pH | Controls the dominant reaction mechanism. Acidic pH favors rapid hydrolysis and leads to less branched polymers. Alkaline pH favors rapid condensation, leading to more compact, particulate structures. nih.gov |

| Solvent | Affects reaction rates by altering reactant solubility and transition state stability. Protic solvents can accelerate hydrolysis. |

| Water/Silane Ratio | Determines the extent of hydrolysis. Excess water leads to more complete hydrolysis and a higher potential for cross-linking. |

Nucleophilic Catalysis and Reactivity with Organic Substrates

The presence of the highly electronegative pentafluorophenyl group makes the silicon atom in this compound susceptible to nucleophilic attack. This reactivity can be harnessed through activation by a nucleophilic catalyst, typically a fluoride (B91410) ion source, which forms a hypervalent pentacoordinate siliconate intermediate. This intermediate is highly reactive and can transfer the pentafluorophenyl group to various electrophilic organic substrates.

Under nucleophilic catalysis, pentafluorophenylsilanes react with carbonyl compounds. For instance, the reaction of trimethyl(pentafluorophenyl)silane (B73885) with aromatic ketones (acetophenones), catalyzed by sources of fluoride ion, leads to the formation of the corresponding trimethylsilyl (B98337) enol ethers. osti.gov The reaction rate is influenced by steric factors; bulky substituents near the carbonyl group can hinder the nucleophilic addition. osti.gov

In a different context, silanes are used as reducing agents for carbonyls in the presence of the Lewis acid catalyst tris(pentafluorophenyl)borane (B(C₆F₅)₃). mdpi.com The proposed mechanism involves the activation of the Si-H bond by the borane (B79455) catalyst, followed by hydride transfer to the carbonyl carbon. While this compound lacks a Si-H bond for direct hydride transfer, related reactions showcase the intricate interplay between silanes and borane catalysts in carbonyl transformations. nih.govresearchgate.netacs.org

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction for functionalizing unsaturated systems. nih.govresearchgate.net While this compound itself is not a hydrosilylating agent, the broader chemistry of pentafluorophenyl-containing silicon compounds is relevant. For example, Lewis acids such as B(C₆F₅)₃ can catalyze the hydrosilylation of alkenes and alkynes. mdpi.comresearchgate.net

A more direct application of pentafluorophenylsilane (B12578386) reactivity involves C-C bond formation with iminium cations, which are unsaturated nitrogen-containing electrophiles. The reaction between pentafluorophenylsilanes and iminium cations can be promoted by weak Lewis bases like the chloride anion. acs.orgnih.gov This process involves the formation of a pentacoordinate siliconate, which then transfers the pentafluorophenyl group to the electrophilic carbon of the iminium ion. The efficiency of this transfer can be significantly improved by designing the reaction to be intramolecular. nih.gov

| Substrate Class | Reaction Type | Catalyst/Activator | Product Type | Reference |

|---|---|---|---|---|

| Ketones (enolisable) | Pentafluorophenylation/Silylation | Fluoride ion (F⁻) | Silyl (B83357) enol ethers | osti.gov |

| Iminium Cations | Pentafluorophenylation | Weak Lewis bases (e.g., Cl⁻) | α-Pentafluorophenyl amines | acs.orgnih.gov |

| Alkenes/Alkynes | Hydrosilylation (with a hydrosilane) | B(C₆F₅)₃ or Transition Metals | Alkyl/Vinyl silanes | mdpi.comnih.govresearchgate.net |

Electrophilic and Oxidative Transformations

While much of the chemistry of this compound is centered on nucleophilic attack at the silicon, the Si-C(aryl) bond can also undergo cleavage through electrophilic and oxidative pathways.

The heterolytic cleavage of a silicon-carbon bond by an electrophile is a well-established reaction. iupac.org For aryl-silicon bonds, this typically involves an electrophilic aromatic substitution where the silyl group is replaced. The reactivity of the R-SiMe₃ bond is often greater than the corresponding R-H bond towards ionic reagents. iupac.org The activation of the Si-C bond can be dramatically enhanced by increasing the coordination number of the silicon atom. The formation of a hypervalent, hexa-coordinate organopentafluorosilicate species, [RSiF₅]²⁻, renders the silicon-carbon bond highly susceptible to cleavage by a wide range of electrophiles, including halogens and copper(II) halides. nih.gov Given the strong Lewis acidity of silicon when bonded to the electron-withdrawing pentafluorophenyl and methoxy groups, the formation of such hypervalent intermediates is a key mechanistic consideration.

Oxidative cleavage of the silicon-carbon bond provides another important transformation pathway. The Tamao-Fleming oxidation is a powerful method for converting organosilanes into alcohols. This reaction typically involves the oxidation of a Si-C bond to a Si-O bond, followed by hydrolysis. While originally developed for alkyl and vinyl silanes, the methodology has been extended. For example, a trans-selective hydrosilylation can be followed by a Tamao-Fleming oxidation to produce alcohols, demonstrating a powerful two-step functionalization of alkenes. researchgate.net Furthermore, hexa-coordinate organopentafluorosilicates have been shown to undergo ready cleavage by oxidants such as peracids, providing a direct route to phenols from aryl silicates. nih.gov This pathway is highly relevant for this compound, suggesting that under activating and oxidative conditions, the pentafluorophenyl group could be converted to a pentafluorophenol (B44920) moiety.

Electrophilic Attack on the Silane Moiety

The carbon-silicon bond in unsaturated silanes, such as allylsilanes and vinylsilanes, is highly electron-releasing. wikipedia.org This property stabilizes a positive charge at the β-position through hyperconjugation, directing electrophilic attack to the γ-carbon of allylsilanes and the β-carbon of vinylsilanes. wikipedia.org While silanes are robust, their lower electropositivity compared to other organometallics necessitates the use of stronger electrophiles for these reactions. wikipedia.org

In the case of pentafluorophenylsilanes, the strong electron-withdrawing nature of the pentafluorophenyl group influences the reactivity. The cleavage of the silicon-phenyl bond in certain silacyclohexane (B14727737) derivatives by strong acids like trifluoromethanesulfonic acid has been studied. researchgate.net It was observed that 3-aryl-3-silatetrahydropyrans are less susceptible to this cleavage compared to the corresponding 3-silathianes or silacyclohexanes. researchgate.net

The reaction of trimethyl(pentafluorophenyl)silane with ketones under nucleophilic catalysis leads to the formation of trimethylsilyl enol ethers. osti.gov The reaction rate is influenced by substituents on the aromatic ring of the ketone. osti.gov Bulky substituents at the 2',6' positions of the acetophenone (B1666503) hinder the nucleophilic addition of the silane to the carbonyl group. osti.gov

Oxidative Conversion of Pentafluorophenylsilanes to Phenols

A method for the synthesis of pentafluorophenol involves the oxidation of trimethyl(pentafluorophenyl)silane. fluorine1.ru This process provides an alternative to traditional methods that rely on the nucleophilic substitution of hexafluorobenzene (B1203771), a substance whose precursor, hexachlorobenzene, is now prohibited. fluorine1.ru

The oxidation of trimethyl(pentafluorophenyl)silane to pentafluorophenol has been successfully achieved using tert-butyl peroxybenzoate as the oxidizing agent in the presence of potassium fluoride (KF) and copper(I) chloride (CuCl) in dimethylformamide (DMF). fluorine1.ru The reaction yields pentafluorophenol in acceptable amounts (65%) under optimized conditions. fluorine1.ru The presence of both KF and CuCl is crucial; in their absence, the primary product is pentafluorobenzene (B134492). fluorine1.ru Other copper(I) salts can also catalyze the oxidation, whereas copper(II) salts are ineffective. fluorine1.ru

The reaction temperature significantly impacts the yield. The optimal temperature for the formation of pentafluorophenol is 20 °C. fluorine1.ru At 0 °C, no reaction occurs, and subsequent warming can lead to an uncontrolled exothermic reaction. fluorine1.ru At higher temperatures (50–80 °C), the yield of the desired phenol (B47542) decreases to 20%. fluorine1.ru The use of other oxidizing agents often results in the formation of pentafluorobenzene and decafluorobiphenyl (B1670000) as byproducts. fluorine1.ru

Table 1: Effect of Catalyst on the Oxidation of Trimethyl(pentafluorophenyl)silane

| Catalyst | Product(s) | Yield (%) |

| CuCl | Pentafluorophenol | 65 |

| None | Pentafluorobenzene | - |

| Cu(II) salts | No reaction | 0 |

Data sourced from Fluorine Notes, 2013, 91, 9-10. fluorine1.ru

Transition Metal-Catalyzed Processes Involving Organosilanes

Cross-Coupling Reactions

This compound and related organosilanes are valuable reagents in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. organic-chemistry.orgwikipedia.org These reactions form carbon-carbon bonds between organosilanes and organic halides. wikipedia.org A key step in the Hiyama coupling is the activation of the silicon-carbon bond, often achieved using a fluoride source or a base, to form a pentacoordinate silicon intermediate. organic-chemistry.org The reactivity of the silane is enhanced by the presence of alkoxy or fluoro groups instead of alkyl groups. organic-chemistry.org

The Hiyama coupling has been successfully applied to the synthesis of various organic molecules, including biaryls and styrene (B11656) derivatives, using aryltrialkoxysilanes. gelest.com For instance, phenyltriethoxysilane (B1206617) couples with aryl bromides to produce biaryls in good yields. gelest.com The reaction mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation of the organic group from silicon to palladium, and finally, reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

A copper-promoted Hiyama-type cross-coupling of arylsilanes with thiuram reagents has been developed for the synthesis of aryl dithiocarbamates. researchgate.net This method provides an alternative to previous protocols and utilizes copper fluoride as a promoter. researchgate.net

Hydrosilylation Reactions and Enantioselective Reductions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a significant application of organosilanes, often catalyzed by transition metals. mdpi.com While platinum catalysts are common, metal-free catalysis using strong Lewis acids like tris(pentafluorophenyl)borane has emerged as a powerful alternative. mdpi.comresearchgate.net

In the context of enantioselective reductions, organocatalysts have been employed for the reduction of ketimines with trichlorosilane (B8805176), providing an efficient route to chiral amines. mdpi.com The design of these catalysts often involves understanding the interaction between the catalyst, the silane, and the substrate through computational and kinetic studies. mdpi.com Prolinamide-derived catalysts have shown significant rate acceleration in the reduction of N-(1-phenylethylidene)aniline. mdpi.com The mechanism involves the formation of a supramolecular complex where the catalyst facilitates the hydride transfer from the silane to the imine. mdpi.com

Transmetalation Mechanisms (e.g., to Gold)

The transmetalation of organosilanes to gold complexes represents a key step in certain gold-catalyzed reactions. d-nb.infonih.gov Density functional theory (DFT) calculations have been used to investigate the mechanism of this process, particularly in fluoride-free conditions. d-nb.infonih.gov

The reaction of a gold(I) hydroxide complex, [Au(OH)(IPr)], with an organosilane like trimethoxyphenylsilane can lead to the formation of an aryl-gold species. d-nb.infonih.gov The mechanism does not necessarily proceed through a discrete pentacoordinate silicate (B1173343) intermediate activated by an external nucleophile. Instead, a concerted pathway is often favored. d-nb.infonih.gov

Initial interaction of the silane with the gold hydroxide forms a pre-reaction adduct. d-nb.info From there, two main pathways are considered: a stepwise process involving the formation of a gold silanolate intermediate, and a direct, concerted transmetalation. nih.gov Computational studies suggest that the direct transmetalation pathway, proceeding through a single transition state, is often energetically more favorable than the stepwise route where the gold silanolate acts as a resting state. nih.gov This is consistent with experimental observations where the isolated silanolate reacts slower than the initial mixture of the gold hydroxide and silane. nih.gov

Lewis Acid Catalysis with Tris(pentafluorophenyl)borane and Silanes

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective Lewis acid catalyst for a variety of reactions involving silanes. mdpi.comnih.govrsc.org It is known to activate Si-H bonds, facilitating reductions and other transformations. researchgate.net

A key aspect of this catalysis is the concept of "frustrated Lewis pairs" (FLPs). jyu.firesearchgate.net In an FLP system, a bulky Lewis acid like B(C₆F₅)₃ and a Lewis base are sterically prevented from forming a classical adduct. This "frustration" allows for the activation of small molecules, including the Si-H bond of silanes. jyu.fi

The mechanism of B(C₆F₅)₃-catalyzed hydrosilylation often involves the formation of a borane-silane adduct. jyu.fimdpi.com This adduct is a key intermediate where the Si-H bond is activated and polarized. jyu.fi Although direct observation of this adduct with B(C₆F₅)₃ itself has been challenging, related, more stable adducts have been isolated and characterized, lending support to this mechanistic proposal. mdpi.com The activated silane can then transfer a hydride to a substrate, such as a carbonyl compound or an imine. mdpi.comnih.gov

This catalytic system has been applied to a wide range of transformations, including the reduction of alcohols, ethers, carbonyls, and even phosphorus-containing compounds. mdpi.comnih.govsemanticscholar.org The reaction conditions can often be tuned to achieve high selectivity. For example, in the reduction of alcohols, using a limited amount of silane can yield the silyl ether, while an excess can lead to the fully reduced alkane. mdpi.com The water-tolerance of the B(C₆F₅)₃ catalyst in certain reductive aminations further highlights its versatility. manchester.ac.ukacs.org

Table 2: B(C₆F₅)₃-Catalyzed Reductions with Silanes

| Substrate Type | Silane | Product Type |

| Aldehydes/Ketones | Triethylsilane | Silyl Ethers/Alkanes |

| Alcohols/Ethers | Triethylsilane | Silyl Ethers/Alkanes |

| Imines | Phenylsilane | Amines |

| Phosphonic Esters | Phenylsilane | Phosphines |

This table summarizes general transformations and may not reflect the specific use of this compound in all cases. Data compiled from multiple sources. mdpi.comnih.govsemanticscholar.org

Reduction of Functional Groups (Alcohols, Carbonyls, Phosphoryl Compounds, Imines)

The utility of silanes as reducing agents in organic synthesis is well-established, offering a versatile and often chemoselective alternative to traditional metal hydride reagents. open.ac.uk While direct studies detailing the specific use of this compound in the reduction of functional groups are not extensively documented in dedicated research, its reactivity can be inferred from the well-understood mechanisms of related silane reductions, particularly those catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃). nih.gov The presence of the electron-withdrawing pentafluorophenyl group and the methoxy substituents on the silicon atom of this compound suggests a unique electronic and steric profile that would influence its behavior in these reactions.

The general mechanism for the reduction of functional groups by silanes in the presence of a Lewis acid, such as B(C₆F₅)₃, typically involves the activation of the silane. nih.gov The Lewis acid interacts with a hydride from the silane to form a reactive silylium-like species and a hydridoborate complex. This activated silicon species can then interact with the functional group to be reduced.

Reduction of Alcohols:

The deoxygenation of alcohols to the corresponding alkanes is a fundamental transformation in organic synthesis. Silane-based reductions, particularly with a catalyst like tris(pentafluorophenyl)borane, have been shown to be effective for this purpose. nih.govresearchgate.net Primary alcohols can be reduced to the corresponding alkanes, often proceeding through an intermediate silyl ether. nih.gov The reaction of this compound with an alcohol, catalyzed by a strong Lewis acid, would likely proceed via the formation of a silyl ether intermediate. Subsequent reduction of this intermediate, driven by the continuous activation of the silane by the Lewis acid, would yield the alkane. The general reactivity trend observed in such reductions is primary > secondary > tertiary alcohols. researchgate.net

Reduction of Carbonyls:

The hydrosilylation of carbonyl compounds (aldehydes and ketones) to the corresponding alcohols or alkanes is a widely studied reaction. The use of various silanes in conjunction with Lewis acid catalysts has proven to be a powerful method for these transformations. nih.govacs.org In the presence of a catalyst like B(C₆F₅)₃, the reduction of aldehydes and ketones with silanes can lead to the formation of silyl ethers as the initial product. nih.gov Depending on the reaction conditions and the stoichiometry of the silane used, further reduction to the alkane can be achieved. nih.gov For instance, the reduction of acetophenone with triethylsilane catalyzed by B(C₆F₅)₃ has been shown to yield the corresponding silyl ether exclusively. nih.gov It is plausible that this compound would follow a similar pathway, with the initial step being the formation of a silyl enol ether or a silylated hemiacetal, which is then further reduced.

Reduction of Phosphoryl Compounds:

Silanes have also been employed in the deoxygenation of phosphoryl compounds, such as phosphine (B1218219) oxides, to the corresponding phosphines. rsc.orgrsc.org This transformation is of significant importance in organophosphorus chemistry, for instance, in the regeneration of phosphine ligands. rsc.org Reagents like trichlorosilane are commonly used for this purpose. rsc.org The reduction of phosphonic and phosphinic esters using a hydrosilane and tris(pentafluorophenyl)borane has been demonstrated to yield either the bis-silylated phosphonate (B1237965) or the free phosphine, depending on the silane used. nih.gov The mechanism likely involves the coordination of the Lewis acid to the phosphoryl oxygen, followed by attack of the hydride from the silane. This compound, with its potential for activation by a Lewis acid, could conceivably participate in such reductions.

Reduction of Imines:

The reduction of imines to amines is another critical transformation for which silane-based reducing systems have been developed. researchgate.netgelest.com The mechanism of imine reduction catalyzed by tris(pentafluorophenyl)borane is believed to proceed through a silyliminium/hydridoborate ion pair. nih.gov The rate of this reaction is influenced by the electronic properties of the N-substituent on the imine, with electron-withdrawing groups generally leading to faster reactions. nih.gov This is attributed to the prevention of strong complexation between the imine and the borane catalyst, thus leaving the catalyst free to activate the silane. nih.gov Given this mechanism, this compound would be a potential hydride donor in the catalytic reduction of imines.

A summary of representative functional group reductions using silanes, which provides a framework for understanding the potential reactivity of this compound, is presented in the table below.

| Functional Group | Substrate Example | Silane Reagent (Typical) | Catalyst | Product Example | Reference |

| Alcohol (Primary) | Benzyl alcohol | Triethylsilane | B(C₆F₅)₃ | Toluene | nih.gov |

| Ketone | Acetophenone | Triethylsilane | B(C₆F₅)₃ | (1-Phenylethoxy)(triethyl)silane | nih.gov |

| Phosphine Oxide | Triphenylphosphine oxide | Phenylsilane | - | Triphenylphosphine | rsc.org |

| Imine | N-Benzylideneaniline | Triethylsilane | B(C₆F₅)₃ | N-Benzylaniline | nih.gov |

Ionic Polymerization of Cyclosiloxanes

The ring-opening polymerization (ROP) of cyclosiloxanes is the primary industrial method for the synthesis of polysiloxanes, which have widespread applications. This polymerization can proceed through either anionic or cationic mechanisms, depending on the initiator used. mdpi.com While specific studies detailing the direct initiation or catalysis of cyclosiloxane polymerization by this compound are scarce, its potential involvement can be discussed in the context of established ionic ROP mechanisms.

Cationic Ring-Opening Polymerization:

Cationic ROP of cyclosiloxanes is typically initiated by strong protic acids or Lewis acids. open.ac.ukmdpi.com The mechanism involves the protonation or coordination of the Lewis acid to an oxygen atom of the cyclosiloxane, leading to the formation of a reactive cationic species. This cation then propagates by attacking other monomer units. The introduction of electron-withdrawing substituents at the silicon atom, such as a pentafluorophenyl group, is known to increase the rate of polymerization. mdpi.com

In the context of this compound, it is unlikely to act as a direct initiator for cationic ROP. However, in the presence of a strong Lewis acid co-catalyst, such as tris(pentafluorophenyl)borane, it could potentially play a role. The Lewis acid could activate the this compound, possibly leading to the formation of a reactive species that could initiate polymerization. More plausibly, the pentafluorophenyl group itself, being highly electron-withdrawing, could influence the electronic properties of any resulting polymer chain if the silane were incorporated as a comonomer or an end-capper.

Anionic Ring-Opening Polymerization:

Anionic ROP of cyclosiloxanes is initiated by strong bases, such as alkali metal hydroxides or silanolates. rsc.org This method is particularly effective for the polymerization of strained cyclotrisiloxanes. The presence of electron-withdrawing groups on the silicon atoms of the cyclosiloxane monomer generally increases the rate of anionic polymerization. mdpi.com

While this compound is not a typical anionic initiator, it could potentially be used as an end-capping agent. After the polymerization has reached the desired molecular weight, the living anionic chain end (a silanolate) could react with this compound. This would terminate the polymerization and introduce a pentafluorophenyl group at the end of the polymer chain. Such end-functionalized polysiloxanes can have unique properties and applications. For instance, polysiloxanes have been end-capped with dimethyl(2,3,4,5,6-pentafluorophenyl)silyl groups using the corresponding chlorosilane. rsc.org

The table below summarizes key aspects of the ionic polymerization of cyclosiloxanes, providing a basis for understanding the potential role of this compound.

| Polymerization Type | Typical Initiator/Catalyst | Monomer Example | Key Mechanistic Feature | Potential Role of this compound | Reference |

| Cationic | Strong Protic Acids (e.g., TfOH), Lewis Acids (e.g., B(C₆F₅)₃) | Hexamethylcyclotrisiloxane (D₃) | Formation of a cationic propagating center | Co-monomer or source of activated species with a co-catalyst | open.ac.ukmdpi.com |

| Anionic | Alkali Metal Hydroxides, Silanolates | Hexamethylcyclotrisiloxane (D₃) | Formation of a silanolate propagating center | End-capping agent to introduce a pentafluorophenyl terminus | mdpi.comrsc.org |

Advanced Spectroscopic and Analytical Characterization of Perfluorinated Organosilanes and Their Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone for the structural elucidation of organosilicon compounds, providing unambiguous confirmation of the molecular framework through the analysis of different atomic nuclei.

¹H, ¹³C, ¹⁹F, and ²⁹Si NMR for Structural Elucidation

The combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR provides a complete picture of the Trimethoxy(pentafluorophenyl)silane molecule. Each spectrum offers specific, complementary information for full structural verification. While a complete public dataset for this specific molecule is not available, expected chemical shifts can be reliably predicted based on extensive data for structurally similar compounds such as trimethoxyphenylsilane, trimethyl(pentafluorophenyl)silane (B73885), and other fluorinated aryl silanes. rsc.orgchemicalbook.com A supplier of this compound confirms the availability of ¹H, ¹³C, and ¹⁹F NMR data for quality control, underscoring the industry-standard nature of these techniques. tcichemicals.com

¹H NMR: The proton NMR spectrum is the simplest, expected to show a single sharp resonance corresponding to the nine equivalent protons of the three methoxy (B1213986) (–OCH₃) groups.

¹³C NMR: The carbon spectrum reveals signals for both the aliphatic methoxy carbons and the aromatic carbons of the pentafluorophenyl ring. The carbon directly bonded to silicon (ipso-carbon) exhibits a unique chemical shift, and the five fluorine-bonded carbons show complex splitting patterns due to C-F coupling.

¹⁹F NMR: This is a highly sensitive technique for characterizing fluorinated compounds. The spectrum for the C₆F₅ group is expected to show three distinct signals with an integration ratio of 2:1:2, corresponding to the ortho-, para-, and meta-fluorine atoms, respectively. rsc.orgresearchgate.netpsu.edu The chemical shifts and coupling constants (J-coupling) between the different fluorine nuclei provide definitive proof of the pentafluorophenyl structure. rsc.org

²⁹Si NMR: As a low-sensitivity nucleus, ²⁹Si NMR provides crucial information about the silicon environment. huji.ac.il The chemical shift is highly sensitive to the nature of the substituents attached to the silicon atom. unige.chrsc.orgpsu.edu For this compound, a single resonance is expected in a region characteristic of aryltrialkoxysilanes.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -OC H₃ | 3.5 - 3.9 | Single resonance. Based on data for Trimethoxyphenylsilane. chemicalbook.com |

| ¹³C | -OC H₃ | 50 - 55 | Single resonance. |

| C ₆F₅ | 105 - 150 | Complex pattern due to C-F coupling. | |

| ¹⁹F | ortho-F (2F) | ~ -132 | Multiplet. Based on data for related perfluorophenyl sulfides. rsc.org |

| para-F (1F) | ~ -151 | Multiplet. Based on data for related perfluorophenyl sulfides. rsc.org | |

| meta-F (2F) | ~ -160 | Multiplet. Based on data for related perfluorophenyl sulfides. rsc.org |

| ²⁹Si | Si (Ar)(OR)₃ | -65 to -80 | Broad range, sensitive to solvent and concentration. |

Note: Expected values are compiled from literature on analogous compounds and general NMR data. rsc.orgchemicalbook.comorganicchemistrydata.org Exact values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR-ATR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and essential for identifying functional groups and analyzing specific chemical bonds.

Analysis of Si-O, C-H, Si-C, and C-F Interactions

The FTIR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent parts. The analysis of its close analog, (Pentafluorophenyl)triethoxysilane, for which spectral data is available, provides a strong basis for assignments. nih.gov General correlation charts for organosilicon compounds are also highly informative. gelest.com

Si-O and C-O Interactions: The Si-O-C linkages produce strong, characteristic bands. The asymmetric stretch of the Si-O-C bond is typically observed as a very strong and broad band in the FTIR spectrum around 1080-1100 cm⁻¹. The C-O stretch appears in the same region.

C-H Interactions: The methoxy groups give rise to C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers.

Si-C Interaction: The vibration of the silicon-carbon bond (Si-C₆F₅) is more difficult to assign definitively but is expected in the fingerprint region.

C-F and Aromatic Ring Interactions: The pentafluorophenyl group dominates parts of the spectrum. Strong absorptions corresponding to C-F stretching are expected in the 1100-1400 cm⁻¹ range. The aromatic ring itself has several characteristic stretching vibrations, with prominent bands typically appearing near 1650 cm⁻¹ and 1520 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique | Notes |

|---|---|---|---|

| ~2945, 2845 | ν(C-H) | FTIR, Raman | Asymmetric and symmetric stretching of methoxy groups. |

| ~1650 | ν(C=C) | FTIR, Raman | Aromatic ring stretching. Very characteristic of the C₆F₅ group. |

| ~1520 | ν(C=C) | FTIR, Raman | Aromatic ring stretching. Very characteristic of the C₆F₅ group. |

| ~1490 | δ(C-H) | FTIR, Raman | Methoxy group bending/scissoring. |

| 1100-1400 | ν(C-F) | FTIR | Strong, complex bands characteristic of fluorinated aromatics. |

| ~1080 | νₐₛ(Si-O-C) | FTIR | Typically a very strong and broad absorption. researchgate.net |

| ~970 | ν(C-F) / Ring | FTIR, Raman | Characteristic band for the pentafluorophenyl group. |

Note: Frequencies are approximate and based on data from analogous compounds like (Pentafluorophenyl)triethoxysilane and general organosilicon vibrational data. nih.govgelest.comlookchem.comfu-berlin.de

Surface-Sensitive Spectroscopic Techniques

When this compound is used to form self-assembled monolayers (SAMs) on substrates, surface-sensitive techniques are required to characterize the resulting ultra-thin film.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful quantitative technique for determining the surface elemental composition, chemical state, and electronic state of the elements within the top few nanometers of a material. researchgate.netthermofisher.com For a monolayer of this compound on a substrate like a silicon wafer, XPS can confirm the covalent attachment and the integrity of the film. nih.govunica.it

Analysis of the high-resolution spectra of the constituent elements (Si, C, O, F) allows for detailed chemical state analysis. The C 1s spectrum can be deconvoluted into components representing the different carbon environments: C-Si, C-C/C-F in the aromatic ring, and C-O from the methoxy groups (though these are lost upon hydrolysis and condensation to form the siloxane network). The F 1s spectrum provides a strong, clear signal indicative of the pentafluorophenyl group, while the Si 2p spectrum confirms the presence of the silane (B1218182) and its bonding to the surface (e.g., Si-O-Si network). mdpi.com

Table 3: Expected Core-Level Binding Energies in XPS for a this compound Monolayer

| Element (Core Level) | Chemical Group | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| F 1s | C-F | ~688 | Strong, single peak characteristic of perfluoroaromatic compounds. |

| C 1s | C -F, C =C | ~287 - 293 | Higher binding energy due to electronegative fluorine atoms. |

| C -Si | ~284.5 | Aliphatic/Aromatic carbon bound to silicon. | |

| C -O (if unreacted) | ~286.5 | Carbon in methoxy groups. | |

| O 1s | Si-O -Si / Si-O -Substrate | ~532.5 | From the siloxane network and bonding to an oxide substrate. |

| Si 2p | Si -O | ~102 - 103.5 | Characteristic of polysiloxane networks on surfaces. |

Note: Binding energies are approximate and can shift based on the substrate, film thickness, and instrument calibration.

Low-Energy Electron Diffraction (LEED)

Low-Energy Electron Diffraction (LEED) is the principal technique for determining the long-range crystalline order and surface structure of materials. nih.govlookchem.com It is particularly suited for studying the two-dimensional arrangement of molecules within a self-assembled monolayer on a single-crystal substrate. uni-tuebingen.de

While no specific LEED studies on this compound monolayers are prominently available in the literature, the technique is highly applicable. For a LEED experiment, the silane would be deposited onto a single-crystal surface, such as Au(111) or Si(111), under ultra-high vacuum conditions to form a SAM. If the molecules arrange themselves into a regular, repeating two-dimensional lattice, the diffraction of low-energy electrons from this layer will produce a distinct pattern on a fluorescent screen.

The analysis of this LEED pattern reveals the symmetry and dimensions of the surface unit cell of the monolayer. This information is critical for understanding molecule-molecule and molecule-substrate interactions that govern the self-assembly process. The sharpness and intensity of the diffraction spots provide a qualitative measure of the degree of long-range order within the film. Therefore, LEED is an indispensable tool for investigating the potential of this compound to form highly ordered, crystalline surface structures. unige.ch

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a powerful technique, often coupled with transmission electron microscopy (TEM), for probing the elemental and chemical composition of materials at high spatial resolution. When a high-energy electron beam passes through a thin sample, some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to the excitation of core-level electrons of the atoms in the sample. These energy losses are unique to each element, allowing for elemental identification and quantification.

For a surface modified with this compound, EELS can be employed to confirm the presence and distribution of the key elements: silicon (Si), oxygen (O), carbon (C), and fluorine (F). The core-loss edges in the EELS spectrum would correspond to the ionization energies of the core-level electrons of these elements. For instance, the carbon K-edge, silicon L-edge, oxygen K-edge, and fluorine K-edge would be prominent features.

While specific EELS spectra for this compound are not widely published, the expected core-loss edge energies for its constituent elements are well-established. Analysis of these edges can provide not only elemental composition but also information about bonding and electronic structure. For example, the fine structure of the carbon K-edge could potentially distinguish between the carbon atoms in the phenyl ring and the methoxy groups.

Expected Core-Loss Edges for this compound in EELS

| Element | Edge | Approximate Energy Loss (eV) |

| Carbon | K | 284 |

| Oxygen | K | 532 |

| Fluorine | K | 685 |

| Silicon | L2,3 | 99 |

This table presents expected, generalized values. Actual peak positions may vary slightly depending on the chemical environment and instrument calibration.

Thermal Analysis Techniques (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of materials, including self-assembled monolayers (SAMs) of organosilanes on various substrates.

For surfaces functionalized with this compound, TGA can provide critical information about the degradation of the organic monolayer. The analysis is typically performed on modified substrates, such as silica (B1680970) nanoparticles or graphene oxide, to ensure a sufficient mass of the silane for detection. The resulting TGA curve plots the percentage of weight loss against temperature.

The thermal decomposition of silane-functionalized surfaces generally occurs in distinct stages. An initial weight loss at lower temperatures (typically below 200°C) is often attributed to the desorption of physically adsorbed water or solvent molecules. The primary decomposition of the covalently bound silane monolayer occurs at higher temperatures. For fluorinated silanes, this degradation can involve the breaking of Si-O-substrate bonds and the decomposition of the organic functional group. Research on related pentafluorophenyl silanes suggests that thermal decomposition can lead to the formation of volatile products such as carbon oxides, hydrogen fluoride (B91410), and silicon oxides. The thermal stability of this compound itself has been reported to be up to approximately 300°C.

Representative TGA Data for Silane-Functionalized Nanoparticles

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition |

| 50-200 | 2-5 | Removal of adsorbed water and solvent |

| 200-500 | 10-20 | Decomposition of the organic silane monolayer |

| >500 | >20 | Further degradation and substrate changes |

This table provides representative data based on studies of various functionalized silanes on nanoparticles. The exact temperatures and weight loss percentages will vary depending on the specific silane, substrate, and experimental conditions. researchgate.netbeilstein-journals.orgupb.rotci-thaijo.org

Surface Morphological and Wettability Assessment

The performance of surfaces modified with this compound is highly dependent on the resulting surface topography and wettability. These characteristics are typically assessed using Atomic Force Microscopy (AFM) and contact angle measurements, respectively.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. kaust.edu.sa In the context of this compound, AFM is invaluable for visualizing the morphology of the self-assembled monolayers (SAMs) formed on a substrate.

When this compound molecules are deposited on a hydroxylated surface, they can form a dense, covalently bonded monolayer. AFM imaging can reveal the uniformity, coverage, and roughness of this layer. In ideal conditions, a smooth, homogeneous film is expected. However, the formation of aggregates or domains can also occur, which would be visible in AFM images as protrusions or distinct regions with different heights. rsc.orgaip.org The root-mean-square (RMS) roughness value, calculated from the AFM data, provides a quantitative measure of the surface smoothness. For well-formed SAMs of similar fluorinated silanes, RMS roughness values are typically in the sub-nanometer range, indicating a very smooth surface. rsc.org

Contact angle goniometry is the standard method for characterizing the wettability of a solid surface. aalto.fi It involves measuring the angle at which a liquid droplet meets the solid surface. A high contact angle indicates a hydrophobic (water-repellent) surface, while a low contact angle signifies a hydrophilic (water-attracting) surface.

The presence of the pentafluorophenyl group in this compound imparts a low surface energy to the modified substrate, leading to a significant increase in hydrophobicity. The fluorine atoms create a non-polar surface that repels water. Consequently, surfaces treated with this silane are expected to exhibit high water contact angles. Studies on similar fluorinated silane SAMs have reported advancing water contact angles in the range of 100° to 110°. acs.org The difference between the advancing and receding contact angles, known as contact angle hysteresis, provides information about surface heterogeneity and roughness.

Representative Contact Angle Data for Surfaces Modified with Fluorinated Silanes

| Surface Treatment | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) | Contact Angle Hysteresis (°) |

| Unmodified Silica | < 20 | < 10 | ~10 |

| Modified with a Fluorinated Silane | 105 | 90 | 15 |

This table presents typical values for contact angle measurements on unmodified and fluorinated silane-modified silica surfaces. Actual values can vary based on the specific silane, substrate, and measurement conditions. acs.orgresearchgate.neteag.com

Applications of Trimethoxy Pentafluorophenyl Silane in Advanced Materials Science

Surface Engineering and Modification of Substrates

The ability to control the surface properties of materials is crucial for a wide range of technological applications. Trimethoxy(pentafluorophenyl)silane serves as a powerful tool for surface engineering, enabling the formation of well-defined molecular layers that alter the physicochemical characteristics of substrates.

Formation of Self-Assembled Monolayers (SAMs) on Oxide Surfaces

This compound readily forms self-assembled monolayers (SAMs) on various oxide surfaces, such as silicon oxide (SiO2). The formation process involves the hydrolysis of the methoxy (B1213986) groups in the presence of surface-adsorbed water, leading to the formation of reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups present on the oxide substrate, forming stable covalent Si-O-Si bonds that anchor the molecules to the surface. kyoto-u.ac.jpunifr.ch

The process can be summarized in the following steps:

Hydrolysis: The trimethoxysilyl headgroup of the molecule reacts with trace amounts of water on the substrate surface to form silanetriol intermediates.

Condensation: These intermediates then react with the hydroxyl (-OH) groups on the oxide surface, forming strong covalent siloxane (Si-O-Si) bonds.

Polymerization: Adjacent anchored molecules can also undergo intermolecular condensation, creating a cross-linked, stable monolayer. mdpi.com

Studies have shown that the growth of such monolayers can occur in two steps with distinct time constants: an initial fast chemisorption step followed by a slower self-organization process. researchgate.net The presence of the pentafluorophenyl rings contributes to the ordering of the monolayer, with fluorinated aromatic rings showing a higher degree of order compared to their non-fluorinated counterparts. researchgate.net This high level of organization is critical for achieving uniform and predictable surface properties. nih.gov

Tailoring Surface Energy and Hydrophobicity

The pentafluorophenyl group is responsible for the profound changes in surface energy observed after SAM formation. Fluorinated organic moieties are known to exhibit extremely low surface energy, which translates to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

When a surface is modified with this compound, the densely packed, fluorine-rich pentafluorophenyl rings are exposed, creating a new interface with very low polarizability. This results in a significant reduction of the substrate's critical surface tension. Surfaces with critical surface tensions below 20 mN/m are typically both hydrophobic and oleophobic. gelest.com This property is highly desirable for applications requiring anti-fouling, anti-stiction, and self-cleaning properties. The high degree of hydrophobicity is evidenced by large water contact angles on surfaces treated with fluorinated silanes.

| Property | Description | Relevance of this compound |

| Surface Energy | A measure of the excess energy at the surface of a material compared to the bulk. | The pentafluorophenyl group significantly lowers the surface energy of the substrate. |

| Hydrophobicity | The property of a surface to repel water, characterized by high water contact angles. | Creates highly hydrophobic surfaces due to the low polarity of the C-F bonds. |

| Oleophobicity | The property of a surface to repel oil and other low surface tension liquids. | Can create oleophobic surfaces when a low enough critical surface tension is achieved. gelest.com |

| Critical Surface Tension | The theoretical surface tension of a liquid that would completely wet a particular solid surface. | Modification with this silane (B1218182) can reduce the critical surface tension to below 20 mN/m. gelest.com |

Control over Functional Group Density on Surfaces

A key advantage of using SAMs is the ability to precisely control the chemical functionality of a surface. By creating mixed or binary SAMs, the density of specific functional groups can be systematically varied. researchgate.netnih.gov This is achieved by co-adsorbing this compound with another organosilane that possesses a different terminal group (e.g., an alkyl chain or a reactive chemical moiety).

The final composition of the mixed monolayer is often directly and linearly related to the composition of the silanization solution from which it was deposited. nih.gov This allows for the fine-tuning of surface properties such as wettability, adhesion, and chemical reactivity. For instance, by mixing this compound with an amine-terminated silane, a surface with controlled densities of both hydrophobic fluorinated groups and reactive amine groups can be created. This level of control is essential for the development of biosensors, patterned surfaces for cell culture, and platforms for controlled chemical reactions. researchgate.net

Development of Organic-Inorganic Hybrid Materials

This compound is also a valuable precursor for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability) at the molecular level.

Integration into Sol-Gel Derived Systems

The sol-gel process is a versatile method for creating ceramic and hybrid materials from molecular precursors. mdpi.commdpi.com this compound can be readily integrated into sol-gel systems as a modifying agent. It is typically co-hydrolyzed and co-condensed with a primary network-forming precursor, such as Tetraethoxysilane (TEOS).

The general sol-gel process involves:

Hydrolysis: Alkoxide precursors (like TEOS and this compound) are hydrolyzed in the presence of water and a catalyst (acid or base) to form silanol groups.

Condensation: The silanol groups condense to form a three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. This process leads to the formation of a "sol" (a colloidal suspension) that eventually transitions into a "gel" (a continuous solid network). mdpi.com

By incorporating this compound, the resulting gel network becomes functionalized with pendant pentafluorophenyl groups. This imparts the low surface energy characteristics of the fluorinated moiety to the bulk material. mdpi.com The integration of such organosilanes allows for the creation of hybrid materials with tailored properties like hydrophobicity, controlled porosity, and specific chemical functionalities. researchgate.netcore.ac.uk

Fabrication of Fluorinated Silica (B1680970) Materials (e.g., Aerogels, Xerogels, Hybrid Films)

The gels produced through the sol-gel process can be dried under different conditions to yield various types of porous materials. The incorporation of this compound is particularly useful in the fabrication of advanced fluorinated silica materials.

Aerogels: These are highly porous, low-density solids produced by drying the gel under supercritical conditions, which preserves the gel's network structure without collapse. Fluorinated silica aerogels can exhibit extreme hydrophobicity (superhydrophobicity) and excellent thermal insulation properties. researchgate.net

Xerogels: When the gel is dried under ambient conditions, capillary forces cause the network to shrink, resulting in a denser, but still porous, material called a xerogel. Superhydrophobic xerogel coatings have been synthesized using mixtures of fluorinated silanes and silica colloids, demonstrating applications in anti-fouling and biopassivation. nih.gov

Hybrid Films: The sol can be deposited onto substrates via techniques like spin-coating or dip-coating to form thin hybrid films. After gelation and drying, these films provide surfaces with properties dictated by the incorporated silanes. Fluorinated hybrid films are used to create hydrophobic and antireflective coatings for optical and electronic applications. mdpi.comcore.ac.uk

The use of fluorinated silanes in these materials is a common strategy to achieve superhydrophobic surfaces, often characterized by water contact angles exceeding 150°. nih.govcore.ac.uk

| Material Type | Description | Role of this compound |

| Aerogel | A highly porous, ultralight solid derived from a gel, where the liquid component has been replaced with a gas. nih.gov | Imparts superhydrophobicity and chemical stability to the porous network. researchgate.net |

| Xerogel | A solid formed from a gel by drying with unhindered shrinkage. Denser than an aerogel. | Used to create robust superhydrophobic coatings and bulk materials. nih.gov |

| Hybrid Film | A thin layer of organic-inorganic material deposited on a substrate. | Acts as a functional precursor to create hydrophobic and low-friction surfaces. mdpi.com |

Polymer Chemistry and Composite Materials

This compound is a versatile compound in polymer science, primarily utilized for its ability to bridge inorganic and organic materials, and to impart unique fluorine-based properties to polymers.

Role as a Silane Coupling Agent and Adhesion Promoter

This compound functions as a bifunctional molecule, making it an effective silane coupling agent and adhesion promoter. dakenchem.comul.com Its molecular structure consists of two key components: hydrolyzable trimethoxy groups and a pentafluorophenyl group. dakenchem.comalfa-chemistry.com

The mechanism of adhesion promotion involves a two-step process. First, the trimethoxy groups (-OCH₃) react with water in a hydrolysis reaction to form reactive silanol groups (Si-OH). specialchem.comccl.net These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metals, or silica, forming stable covalent oxane bonds (Si-O-Substrate). ul.comspecialchem.comccl.net This process creates a durable link between the silane and the inorganic material.

Simultaneously, the non-polar, organophilic pentafluorophenyl group is available to interact with an organic polymer matrix. nbinno.com This interaction can be physical, through entanglement and van der Waals forces, or chemical, if the polymer has compatible functional groups. This dual functionality allows the silane to form a molecular bridge at the interface between the inorganic substrate and the organic polymer, significantly enhancing interfacial adhesion. dakenchem.comnbinno.com Improved adhesion translates to better stress transfer between the reinforcement and the matrix, which is critical for the durability and mechanical integrity of composite materials. researchgate.net

The effectiveness of silane coupling agents is highest on smooth, high-energy substrates where the formation of a polysiloxane film is more uniform. ul.comspecialchem.com

Table 1: Functional Groups of this compound and Their Roles in Adhesion

| Functional Group | Chemical Structure | Role in Adhesion Promotion |

|---|---|---|

| Trimethoxysilyl | -Si(OCH₃)₃ | Hydrolyzes to form silanols (Si-OH) which then form covalent bonds with inorganic substrates. specialchem.comccl.net |

Synthesis of Fluorinated Copolymers and Oligomers

The presence of the pentafluorophenyl group allows this compound to be used in the synthesis of specialized fluorinated polymers and oligomers. nbinno.comlabscoop.com These materials are sought after for a range of high-performance applications in industries such as aerospace, automotive, and electronics, owing to the unique properties imparted by fluorine. pageplace.de

The incorporation of fluorinated moieties into polymer chains can significantly enhance several key properties:

Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals and solvents. nbinno.com

Low Surface Energy: This results in properties like hydrophobicity (water repellency) and oleophobicity (oil repellency).

Unique Electronic Properties: The high electronegativity of fluorine atoms can alter the dielectric properties of the material. nbinno.com

This compound can be integrated into polymer backbones or used to create functional side chains through various polymerization techniques. For instance, it can participate in polycondensation reactions, where the silane's reactive groups enable its incorporation into larger polymer structures. It is also valuable in creating oligomeric silanes, which can have multiple reactive sites and form robust siloxane networks, offering excellent resistance to hydrolysis, chemicals, and UV radiation. ul.com

Enhancement of Polymer Composite Performance

The primary application of this compound as a coupling agent directly leads to the enhancement of polymer composite performance. By improving the interfacial adhesion between inorganic fillers (like glass or carbon fibers) and the polymer matrix, it addresses the common issue of incompatibility between hydrophilic inorganic surfaces and hydrophobic organic polymers. researchgate.netnih.gov

This enhanced adhesion leads to measurable improvements in the composite's material properties:

Chemical and Moisture Resistance: The formation of a stable, covalent bond at the interface minimizes pathways for moisture and chemicals to penetrate the composite, thus preventing degradation of the fibers and the matrix. dakenchem.com This is particularly important for the long-term durability of the composite in harsh environments.

For example, in fiber-reinforced polymers, treating the fibers with a silane coupling agent is a critical step to ensure that the load-bearing capacity of the fibers is fully utilized. nih.govsemanticscholar.org The result is a composite material that is stronger, more durable, and more reliable.

Table 2: Impact of Silane Coupling Agent on Composite Properties

| Property | Without Coupling Agent | With this compound |

|---|---|---|

| Interfacial Adhesion | Weak (physical interaction only) | Strong (covalent bonding) specialchem.com |

| Mechanical Strength | Lower, prone to failure at the interface | Increased tensile and flexural strength dakenchem.com |

| Moisture Resistance | Poor, moisture can weaken the interface | Significantly improved dakenchem.com |

| Thermal Stability | Reduced, susceptible to thermal degradation | Enhanced nbinno.com |

Specialized Functional Materials

The unique combination of a highly fluorinated aromatic ring and reactive silane functionality makes this compound a valuable component in the creation of specialized functional materials.

Materials for Electronics and Optics

In the field of electronics, particularly for integrated circuits (ICs), there is a persistent need for low-k dielectric materials to serve as insulators between metal wires. avs.org A lower dielectric constant (k) reduces signal delay (RC delay), cross-talk, and power consumption, which is critical as circuit densities increase. avs.org

Components in Hydrophobic Surface Treatments for Subterranean Operations

In subterranean operations, such as oil and gas extraction, controlling the interaction of water with formation surfaces and proppants is crucial. google.com Hydrophobic surface treatments can improve hydrocarbon flow by preventing water from blocking pores in the rock formation (a phenomenon known as water blocking).

Silane-based treatments are effective for rendering surfaces hydrophobic. gelest.comgelest.com Fluorinated silanes, like this compound, are particularly effective at creating highly hydrophobic, water-repellent surfaces. gelest.comgelest.com The mechanism involves the reaction of the silane's methoxy groups with the mineral surfaces of the subterranean formation (e.g., sandstone, shale) or with proppant particulates, anchoring the silane to the surface. google.com

The exposed pentafluorophenyl groups then create a low-energy surface that repels water. nih.gov This treatment can be applied by coating the formation surfaces or by pre-coating proppant particulates before they are introduced into the formation. google.com The result is a surface that preferentially allows the flow of oil and gas while repelling water, potentially enhancing the productivity and efficiency of the well. google.com The use of fluorinated silanes can create surfaces that are not only hydrophobic but also oleophobic (oil-repellent) if the surface tension is lowered sufficiently. gelest.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| γ-aminopropyl triethoxylsilane |

| γ-glycidoxypropyl trimethoxylsilane |

| γ-methacryloxy propyl trimethoxylsilane |

| Vinylidene fluoride (B91410) |

| 2-(trifluoromethyl) acrylic acid |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms, predicting reaction pathways, and understanding the energetic landscapes of chemical transformations involving organosilanes.

DFT calculations are crucial for identifying transition state structures and determining the activation energies of reactions. While specific DFT studies detailing the reaction mechanisms of trimethoxy(pentafluorophenyl)silane are not extensively published, research on related pentafluorophenyl compounds provides a framework for understanding its potential reactivity. A key area of interest is the activation of C-F bonds, which is generally challenging but can be achieved with specific metal complexes or frustrated Lewis pairs (FLPs). rsc.orgcore.ac.uk